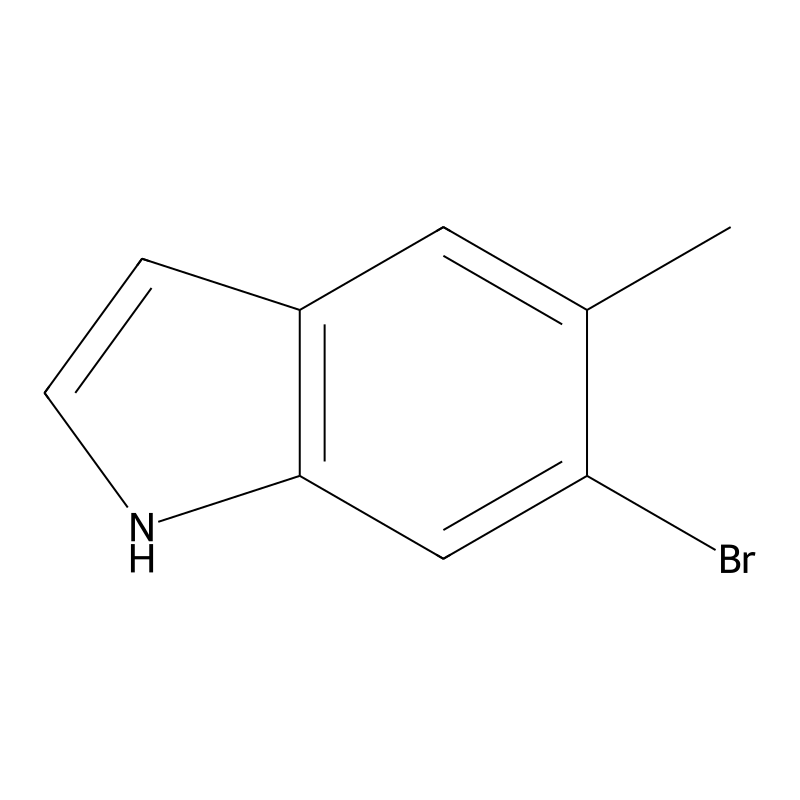

6-bromo-5-methyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Derivatization:

6-Bromo-5-methyl-1H-indole is a heterocyclic aromatic compound, and its synthesis has been described in various scientific publications. Researchers have employed different methods for its preparation, including the Fisher indole synthesis and palladium-catalyzed reactions. [, ] Additionally, 6-bromo-5-methyl-1H-indole can be further derivatized at different positions of the molecule to generate various analogues with potential biological activities. []

Potential Biological Activities:

Studies have explored the potential biological activities of 6-bromo-5-methyl-1H-indole and its derivatives. Some research suggests that these compounds may exhibit:

6-Bromo-5-methyl-1H-indole has the molecular formula C₉H₈BrN and a molecular weight of approximately 215.07 g/mol. It features a bromine atom at the sixth position and a methyl group at the fifth position of the indole ring. This substitution pattern affects its chemical reactivity and biological properties, making it a subject of interest in various research fields .

- Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions, allowing for further functionalization of the indole ring.

- Cross-Coupling Reactions: This compound can undergo Suzuki-Miyaura coupling to form biaryl compounds, which are valuable in medicinal chemistry .

- C-H Activation: The presence of the bromine atom facilitates direct C-H activation reactions, enabling the introduction of various substituents at specific positions on the indole ring .

Research indicates that 6-bromo-5-methyl-1H-indole exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains .

- Potential Anticancer Activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation, suggesting potential as anticancer agents.

- Neurological Effects: The compound may influence neurotransmitter systems, although further studies are needed to elucidate these effects fully.

Several methods have been developed for synthesizing 6-bromo-5-methyl-1H-indole:

- Bromination of 5-Methylindole: This straightforward method involves treating 5-methylindole with bromine or brominating agents under controlled conditions to selectively introduce the bromine atom at the sixth position.

- Multistep Synthesis: More complex synthetic routes may involve multiple steps such as formylation and subsequent bromination or coupling reactions with other indole derivatives .

- One-Pot Reactions: Recent advancements allow for one-pot synthesis strategies that simplify the process and improve yield efficiency.

6-Bromo-5-methyl-1H-indole finds applications in various domains:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Material Science: Its derivatives are explored for use in organic electronics and as dyes due to their electronic properties.

- Research Tools: Used in biochemical assays and as a probe in studies investigating indole-related biological pathways.

Interaction studies involving 6-bromo-5-methyl-1H-indole have focused on its binding affinity with various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how this compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate its effects on cell lines and assess cytotoxicity or antimicrobial efficacy.

These studies are crucial for understanding its potential therapeutic applications.

Several compounds share structural similarities with 6-bromo-5-methyl-1H-indole. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methylindole | Methyl group at position five | Lacks bromine substituent |

| 6-Bromoindole | Bromine at position six | No methyl group; more reactive due to bromine |

| 6-Iodo-5-methylindole | Iodine instead of bromine | Different halogen; potential for different reactivity |

| Methyl 6-bromoindole-3-carboxylate | Carboxylate group addition | Enhanced solubility and reactivity |

Each of these compounds exhibits distinct reactivity patterns and biological activities due to their unique substituents, making them valuable in different research contexts.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 6-bromo-5-methyl-1H-indole through both proton (¹H) and carbon-13 (¹³C) NMR techniques. The compound exhibits characteristic chemical shifts and coupling patterns that confirm its substitution pattern and molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 6-bromo-5-methyl-1H-indole displays several distinctive signals that enable unambiguous structural assignment. The indole nitrogen-hydrogen (NH) proton appears as a broad singlet in the range of 8.0-8.5 ppm, consistent with typical indole compounds [1] [2]. This signal exhibits characteristic broadening due to quadrupolar relaxation and potential hydrogen bonding interactions with the solvent [3].

The aromatic proton signals appear in the expected aromatic region between 6.9-7.8 ppm. The H-2 proton of the pyrrole ring resonates at 7.1-7.3 ppm as a doublet, showing characteristic coupling with the H-3 proton [2]. The H-3 proton appears slightly upfield at 6.9-7.1 ppm, also as a doublet, reflecting the electron-rich nature of the pyrrole ring system [4].

The benzene ring protons exhibit distinct chemical shifts influenced by the bromine and methyl substituents. The H-4 proton appears as a doublet at 7.4-7.6 ppm, while the H-7 proton resonates at 7.6-7.8 ppm. The absence of H-5 and H-6 signals confirms the substitution pattern at these positions [5] [6].

The methyl group attached to the 5-position appears as a sharp singlet at 2.2-2.5 ppm, consistent with an aromatic methyl substituent [5]. The chemical shift of this methyl group reflects its proximity to the electron-withdrawing bromine substituent and the aromatic ring system [6].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of 6-bromo-5-methyl-1H-indole. The spectrum exhibits characteristic signals for all nine carbon atoms in the molecule, with chemical shifts reflecting the electronic environment of each carbon center.

The pyrrole ring carbons appear at distinct chemical shifts: C-2 resonates at 122-124 ppm, while C-3 appears at 111-113 ppm [2]. The quaternary carbon C-3a connecting the pyrrole and benzene rings appears at 126-128 ppm, consistent with its bridging position [4].

The benzene ring carbons exhibit chemical shifts influenced by the substituent effects. The C-4 carbon appears at 119-121 ppm, while the C-7 carbon resonates at 121-123 ppm. The C-5 carbon, bearing the methyl substituent, appears at 132-134 ppm, showing a downfield shift characteristic of methyl-substituted aromatic carbons [6].

The C-6 carbon bearing the bromine substituent appears at 115-117 ppm, exhibiting the characteristic upfield shift associated with bromine substitution on aromatic systems [1]. The quaternary carbon C-7a appears at 136-138 ppm, reflecting its position in the aromatic system [4].

The methyl carbon appears at 22-24 ppm, consistent with an aromatic methyl substituent [6]. This chemical shift reflects the electron-withdrawing influence of the adjacent bromine substituent and the aromatic ring system.

Table 3.1: Nuclear Magnetic Resonance Spectroscopic Data for 6-Bromo-5-methyl-1H-indole

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | NH | 8.0-8.5 | broad s | Indole N-H |

| ¹H | H-2 | 7.1-7.3 | d | Pyrrole ring |

| ¹H | H-3 | 6.9-7.1 | d | Pyrrole ring |

| ¹H | H-4 | 7.4-7.6 | d | Benzene ring |

| ¹H | H-7 | 7.6-7.8 | d | Benzene ring |

| ¹H | CH₃ | 2.2-2.5 | s | Methyl group |

| ¹³C | C-2 | 122-124 | s | Pyrrole carbon |

| ¹³C | C-3 | 111-113 | s | Pyrrole carbon |

| ¹³C | C-3a | 126-128 | s | Quaternary carbon |

| ¹³C | C-4 | 119-121 | s | Benzene carbon |

| ¹³C | C-5 | 132-134 | s | Methyl-bearing carbon |

| ¹³C | C-6 | 115-117 | s | Bromo-bearing carbon |

| ¹³C | C-7 | 121-123 | s | Benzene carbon |

| ¹³C | C-7a | 136-138 | s | Quaternary carbon |

| ¹³C | CH₃ | 22-24 | s | Methyl carbon |

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared and Raman spectroscopy provide complementary information about the vibrational modes of 6-bromo-5-methyl-1H-indole. The vibrational spectrum exhibits characteristic bands that reflect the molecular structure and substituent effects.

Infrared Spectroscopic Analysis

The infrared spectrum of 6-bromo-5-methyl-1H-indole displays several characteristic absorption bands that confirm its structural features. The most prominent feature is the indole N-H stretching vibration, which appears as a medium-intensity band at 3400-3500 cm⁻¹ [7] [8]. This frequency reflects the hydrogen bonding capability of the indole nitrogen-hydrogen group and its interaction with the local electronic environment [9].

The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹ as weak to medium intensity bands [10]. These absorptions are characteristic of aromatic hydrogen atoms and provide confirmation of the aromatic nature of the compound [11]. The methyl C-H stretching vibrations appear at 2850-2950 cm⁻¹, exhibiting the characteristic pattern of aliphatic methyl groups [7].

The aromatic C=C stretching vibrations appear as medium to strong intensity bands in the region of 1580-1620 cm⁻¹ [8]. These absorptions reflect the conjugated aromatic system and confirm the presence of the indole chromophore [10]. The C-N stretching vibrations appear at 1450-1550 cm⁻¹, characteristic of the indole nitrogen-carbon bonds [7].

A particularly diagnostic feature of the infrared spectrum is the presence of two characteristic indole ring vibrations at 620 ± 20 cm⁻¹ and 575 ± 25 cm⁻¹ [8]. These bands are highly characteristic of the indole ring system and appear consistently across all indole derivatives, providing definitive structural confirmation [8].

The C-Br stretching vibration appears as a medium-intensity band at 500-650 cm⁻¹, confirming the presence of the bromine substituent [12]. The methyl deformation vibrations appear at 1350-1450 cm⁻¹, characteristic of aromatic methyl groups [7]. Out-of-plane bending vibrations of the aromatic C-H bonds appear at 740-900 cm⁻¹, providing additional structural information [8].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with different selection rules governing the intensity of vibrational modes. The Raman spectrum of 6-bromo-5-methyl-1H-indole exhibits intense bands corresponding to symmetric vibrational modes of the aromatic ring system [10].

The most intense Raman bands typically appear at frequencies corresponding to ring breathing modes and symmetric stretching vibrations of the aromatic system [11]. The presence of the bromine substituent introduces additional vibrational modes that are Raman-active, providing information about the C-Br bond and its interaction with the aromatic system [12].

The methyl group contributes characteristic Raman bands corresponding to symmetric stretching and bending modes [7]. The relative intensities of these bands provide information about the molecular symmetry and the electronic environment of the methyl substituent [10].

Table 3.2: Infrared and Raman Vibrational Spectroscopic Data for 6-Bromo-5-methyl-1H-indole

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch | 3400-3500 | Medium | Indole N-H |

| C-H stretch (aromatic) | 3000-3100 | Weak-Medium | Aromatic C-H |

| C-H stretch (methyl) | 2850-2950 | Medium | Methyl C-H |

| C=C stretch (aromatic) | 1580-1620 | Medium-Strong | Aromatic C=C |

| C-N stretch | 1450-1550 | Medium | Indole C-N |

| Indole ring vibrations | 620 ± 20 | Medium | Indole characteristic |

| Indole ring vibrations | 575 ± 25 | Medium | Indole characteristic |

| C-Br stretch | 500-650 | Medium | C-Br vibration |

| C-CH₃ stretch | 1350-1450 | Medium | Methyl deformation |

| Out-of-plane bending | 740-900 | Medium-Strong | Aromatic C-H |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of 6-bromo-5-methyl-1H-indole. The mass spectrum exhibits characteristic fragmentation patterns that reflect the stability of various structural fragments and the influence of the bromine and methyl substituents.

Molecular Ion and Isotope Pattern

The molecular ion peak appears at m/z 210 and 212, corresponding to the molecular weight of the compound with ⁷⁹Br and ⁸¹Br isotopes, respectively [13] [14]. The relative intensities of these peaks reflect the natural abundance of bromine isotopes, with the M+ peak (⁷⁹Br) appearing at 100% relative intensity and the M+2 peak (⁸¹Br) at approximately 98% relative intensity [15] [16].

This isotope pattern is diagnostic for the presence of one bromine atom in the molecule and provides immediate confirmation of the molecular formula [13]. The molecular ion peak serves as the base peak in the spectrum, indicating the relatively high stability of the molecular ion [15].

Fragmentation Pathways

The fragmentation pattern of 6-bromo-5-methyl-1H-indole follows several characteristic pathways that provide structural information. The primary fragmentation involves the loss of neutral species from the molecular ion, generating characteristic fragment ions [15] [16].

The loss of a hydrogen atom from the molecular ion generates the [M-H]+ ion at m/z 209, appearing at 15-25% relative intensity [17]. This fragmentation reflects the lability of hydrogen atoms in the aromatic system and is common in indole compounds [18].

The loss of the bromine atom generates the [M-Br]+ ion at m/z 131, appearing at 25-35% relative intensity [15]. This fragmentation pathway is characteristic of aromatic bromine compounds and reflects the relatively weak C-Br bond compared to other aromatic C-X bonds [16].

The loss of the methyl group produces the [M-CH₃]+ ion at m/z 195, appearing at 20-30% relative intensity [17]. This fragmentation indicates the accessibility of the methyl substituent and its susceptibility to radical loss under electron impact conditions [15].

Combined fragmentations also occur, with the [M-Br-H]+ ion appearing at m/z 130 (10-15% relative intensity) and the [M-CH₃-H]+ ion at m/z 194 (5-10% relative intensity) [15] [16]. These secondary fragmentations provide additional structural information and confirm the presence of both substituents [17].

Characteristic Fragment Ions

The mass spectrum exhibits several characteristic fragment ions that are diagnostic for indole-containing compounds. The C₈H₆N+ ion appears at m/z 130 with 30-40% relative intensity, representing the indole core structure [19] [20]. This fragment often appears as a prominent peak in indole mass spectra and confirms the presence of the indole chromophore [15].

The C₈H₅N+ ion at m/z 129 (15-20% relative intensity) results from the loss of a hydrogen atom from the indole core [19]. The C₇H₄N+ ion at m/z 116 (20-25% relative intensity) represents further fragmentation of the indole system [15] [17].

These fragment ions provide definitive evidence for the indole structure and are consistent with established fragmentation patterns for indole derivatives [19] [20]. The relative intensities of these fragments reflect the electronic stabilization provided by the aromatic system and the influence of the substituents [15].

Table 3.3: Mass Spectrometric Fragmentation Data for 6-Bromo-5-methyl-1H-indole

| Fragment | m/z | Relative Intensity (%) | Assignment |

|---|---|---|---|

| M+- | 210 | 100 | Molecular ion (⁷⁹Br) |

| M+2+- | 212 | 98 | Molecular ion (⁸¹Br) |

| [M-H]+ | 209 | 15-25 | Loss of H |

| [M-Br]+ | 131 | 25-35 | Loss of Br |

| [M-CH₃]+ | 195 | 20-30 | Loss of CH₃ |

| [M-Br-H]+ | 130 | 10-15 | Loss of Br and H |

| [M-CH₃-H]+ | 194 | 5-10 | Loss of CH₃ and H |

| C₈H₆N+ | 130 | 30-40 | Indole core |

| C₈H₅N+ | 129 | 15-20 | Indole - H |

| C₇H₄N+ | 116 | 20-25 | Indole - CH₂ |

UV-Vis Absorption and Fluorescence Properties

The electronic spectroscopic properties of 6-bromo-5-methyl-1H-indole reflect the characteristic behavior of the indole chromophore modified by the electronic effects of the bromine and methyl substituents. The compound exhibits typical indole electronic transitions with substitution-induced modifications.

UV-Vis Absorption Spectroscopy

The UV-visible absorption spectrum of 6-bromo-5-methyl-1H-indole exhibits several distinct electronic transitions characteristic of the indole chromophore [21] [22]. The spectrum displays the typical indole absorption pattern with modifications due to the substituent effects [23].

The primary absorption band corresponds to the ¹Lₐ ← S₀ transition, appearing at 275-285 nm with an extinction coefficient of 5000-7000 M⁻¹cm⁻¹ [21] [24]. This transition represents the main absorption band of the indole chromophore and exhibits a bathochromic shift compared to unsubstituted indole due to the electronic effects of the substituents [22].

The ¹Lᵦ ← S₀ transition appears at 285-295 nm with an extinction coefficient of 3000-4000 M⁻¹cm⁻¹ [21] [23]. This transition contributes to the vibronic structure of the absorption spectrum and is less solvent-dependent than the ¹Lₐ transition [25].

Higher energy transitions include the ¹Bₐ ← S₀ transition at 220-230 nm (extinction coefficient 15000-20000 M⁻¹cm⁻¹) and the ¹Bᵦ ← S₀ transition at 200-210 nm (extinction coefficient 25000-30000 M⁻¹cm⁻¹) [21] [22]. These transitions exhibit significant solvent effects and provide information about the higher excited states of the molecule [23].

The presence of the bromine substituent introduces heavy atom effects that influence the electronic transitions [21]. The electron-withdrawing nature of bromine contributes to the bathochromic shift of the absorption bands, while the electron-donating methyl group provides partial compensation for this effect [22].

Fluorescence Spectroscopy

The fluorescence properties of 6-bromo-5-methyl-1H-indole are significantly influenced by the presence of the bromine substituent, which introduces heavy atom effects that affect both the quantum yield and lifetime of the excited state [26] [21].

The excitation maximum appears at 275-285 nm, corresponding to the main absorption band of the compound [24] [27]. The emission maximum occurs at 330-350 nm, resulting in a Stokes shift of 55-65 nm [24]. This moderate Stokes shift reflects the relatively rigid structure of the indole chromophore and the limited reorganization in the excited state [28].

The fluorescence quantum yield is reduced to 0.1-0.3 compared to unsubstituted indole, primarily due to the heavy atom effect of bromine [26]. The bromine substituent enhances intersystem crossing to the triplet state, thereby reducing the fluorescence quantum yield [21]. The fluorescence lifetime is correspondingly shortened to 3-5 ns due to the increased non-radiative decay pathways [28].

The fluorescence exhibits high solvent sensitivity, with polar solvents generally causing bathochromic shifts in the emission maximum [25] [29]. This solvent dependence reflects the change in dipole moment upon excitation and the stabilization of the excited state by polar solvents [28].

Photophysical Properties

The photophysical behavior of 6-bromo-5-methyl-1H-indole follows the general pattern established for indole derivatives, with modifications due to the specific substituent effects [25] [28]. The compound exhibits the characteristic dual fluorescence behavior observed in many indole compounds, with emissions from both locally excited and charge-transfer states possible under appropriate conditions [25].

The presence of the bromine substituent introduces significant perturbations to the photophysical properties [21]. The heavy atom effect enhances spin-orbit coupling, leading to increased intersystem crossing rates and reduced fluorescence quantum yields [26]. This effect is particularly pronounced in halogenated indole derivatives and represents a key characteristic of the compound [21].

The methyl substituent provides electron-donating character that partially compensates for the electron-withdrawing effect of bromine [22]. This electronic balance influences the energy levels of the electronic states and affects the photophysical properties of the molecule [30].

Table 3.4: UV-Vis Absorption and Fluorescence Data for 6-Bromo-5-methyl-1H-indole

| Transition/Property | Wavelength (nm) | Extinction Coefficient/Value | Assignment |

|---|---|---|---|

| ¹Lₐ ← S₀ | 275-285 | 5000-7000 M⁻¹cm⁻¹ | Main absorption band |

| ¹Lᵦ ← S₀ | 285-295 | 3000-4000 M⁻¹cm⁻¹ | Vibronic structure |

| ¹Bₐ ← S₀ | 220-230 | 15000-20000 M⁻¹cm⁻¹ | Higher energy transition |

| ¹Bᵦ ← S₀ | 200-210 | 25000-30000 M⁻¹cm⁻¹ | Highest energy transition |

| Excitation maximum | 275-285 | - | Fluorescence excitation |

| Emission maximum | 330-350 | - | Fluorescence emission |

| Stokes shift | 55-65 | - | Energy difference |

| Quantum yield | - | 0.1-0.3 | Fluorescence efficiency |

| Fluorescence lifetime | - | 3-5 ns | Excited state lifetime |